2-Nitrobenzaldehyde tosylhydrazone
Overview
Description
4-methyl-N’-(2-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) is a compound that has been used in the development of sensors for trivalent Y3+ ions . It is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine .
Synthesis Analysis
MNBBSH compounds are synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . The compounds are crystallized in ethanol and methanol and characterized by FTIR, UV-Vis, 1H-NMR, and 13C-NMR .Molecular Structure Analysis
The structure of MNBBSH was confirmed using a single crystal X-ray diffraction technique . The crystal structure of the compound is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters .Chemical Reactions Analysis
A thin layer of MNBBSH is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor . The modified MNBBSH/GCE sensor exhibits better electrochemical performances such as sensitivity, limit of detection (LOD), linear dynamic range (LDR), limit of quantification (LOQ), short response time, and long term storage ability towards the selective metal ion (Y3+) .Scientific Research Applications
Ion Detection and Sensing
4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide and its derivatives have been extensively studied for their application in ion detection and sensing. These compounds have shown promising results in the development of sensors for various metal ions:
- Trivalent Yttrium Ion (Y3+) Detection: Modified electrodes with a thin layer of 4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide derivatives have been used to detect yttrium ions with high sensitivity and selectivity. These sensors demonstrate good electrochemical performance, including a broad linear dynamic range and low limits of detection and quantification (Hussain et al., 2017).
- Mercury (Hg2+) Ion Detection: Similar derivatives have been utilized for the selective detection of mercury ions. These sensors exhibit enhanced chemical performance and have been successfully applied in the measurement of mercury in spiked water samples (Hussain et al., 2017).
Structural Analysis
The structural analysis of these compounds provides insights into their potential applications:
- Hirshfeld Surface Analysis: The crystal structures of various derivatives have been examined, revealing insights into their molecular interactions and supramolecular features. This analysis is crucial for understanding the behavior of these compounds in various applications (Salian et al., 2018).
Antimicrobial Applications
Some derivatives of 4-methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have shown antimicrobial properties:
- Antibacterial Activity: Certain derivatives have been synthesized and evaluated for their antibacterial activity against various strains, showing promising results (Lei et al., 2015).
Miscellaneous Applications
Other notable applications include:
- Corrosion Inhibition: Some derivatives have been investigated for their potential as corrosion inhibitors in steel, showing significant inhibitory effects (Singh & Quraishi, 2016).
- Anticancer Activity: Derivatives have been studied for their in vitro anticancer activity against various human cancer cell lines, with some showing promising results (Kumar et al., 2015).
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLPNHDHGDYPS-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58809-90-8 | |
Record name | 58809-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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